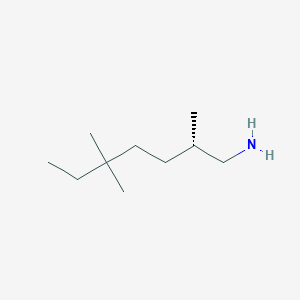
(2S)-2,5,5-Trimethylheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,5,5-Trimethylheptan-1-amine is a chemical compound that belongs to the class of amines. It is commonly known as DMHA, Octodrine, or 2-aminoisoheptane. DMHA is widely used in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of DMHA is not fully understood. However, it is believed to act as a sympathomimetic agent, stimulating the release of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This leads to an increase in central nervous system activity, resulting in increased energy, focus, and alertness.
Biochemical and Physiological Effects:
DMHA has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and respiratory rate. It also increases the release of glucose from the liver, providing additional energy to the body. DMHA has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DMHA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of biological activities, making it useful for a variety of experiments. However, DMHA has some limitations as well. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, it can be difficult to obtain high-quality DMHA for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving DMHA. One area of interest is its potential use as a performance-enhancing supplement in sports. Another area of research is the potential use of DMHA as a treatment for neurological disorders such as Parkinson's disease. Additionally, DMHA may have potential applications in the field of drug discovery, as it exhibits a wide range of biological activities. Further research is needed to fully understand the properties and potential applications of DMHA.
Synthesemethoden
The synthesis of DMHA involves the reaction between 2-methylheptan-4-one and hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields DMHA as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
DMHA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including central nervous system stimulation, appetite suppression, and bronchodilation. DMHA has also been investigated for its potential use as a performance-enhancing supplement in sports.
Eigenschaften
IUPAC Name |
(2S)-2,5,5-trimethylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-5-10(3,4)7-6-9(2)8-11/h9H,5-8,11H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHTYBGUBWXTBF-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)CC[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2883676.png)
![2-(3,4-Dimethylphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2883679.png)

![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)

![2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2883685.png)


![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/no-structure.png)
![2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2883694.png)
![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)
![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)
